molecular formula C19H19NO4 B2548034 (2Z)-2-[(furan-2-yl)methylidene]-6-hydroxy-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one CAS No. 1164526-26-4

(2Z)-2-[(furan-2-yl)methylidene]-6-hydroxy-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2548034
CAS No.: 1164526-26-4
M. Wt: 325.364
InChI Key: LGVPGNXEZJDHJJ-BOPFTXTBSA-N
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Description

The compound "(2Z)-2-[(furan-2-yl)methylidene]-6-hydroxy-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one" is a benzofuran derivative characterized by a fused benzofuran core with specific substitutions that modulate its physicochemical and biological properties. Key structural features include:

  • Z-configuration at the C2 position, stabilized by conjugation between the furan-2-ylmethylidene group and the benzofuran core.

This compound belongs to a class of dihydrobenzofuran-3-ones, which are studied for their diverse pharmacological activities, including anti-inflammatory and anticancer properties. Its structural complexity makes it a candidate for crystallographic studies, often refined using programs like SHELXL .

Properties

IUPAC Name

(2Z)-2-(furan-2-ylmethylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c21-16-7-6-14-18(22)17(11-13-5-4-10-23-13)24-19(14)15(16)12-20-8-2-1-3-9-20/h4-7,10-11,21H,1-3,8-9,12H2/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVPGNXEZJDHJJ-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=CO4)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CO4)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(furan-2-yl)methylidene]-6-hydroxy-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one typically involves multi-step organic reactions. One common approach is to start with the benzofuran core and introduce the furan and piperidine groups through a series of condensation and substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using more cost-effective reagents, improving reaction efficiency, and implementing purification techniques such as crystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(furan-2-yl)methylidene]-6-hydroxy-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The furan ring can be reduced to a tetrahydrofuran ring.

    Substitution: The piperidine moiety can be substituted with other amine groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the furan ring may produce a tetrahydrofuran derivative.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that are of considerable interest in pharmacology:

Antimicrobial Activity

Research indicates that compounds with similar structural features demonstrate significant antibacterial and antifungal activities. The piperidine moiety enhances interaction with bacterial cell walls, potentially increasing efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundMIC (mg/mL)Activity
(2Z)-2...0.0039 - 0.025Strong against S. aureus and E. coli
Benzofuran derivative I0.19Effective against M. tuberculosis

Anti-inflammatory Effects

Benzofuran derivatives have shown promise in reducing pro-inflammatory cytokines such as TNF and IL-1, which are critical in chronic inflammatory conditions. For instance, a related derivative exhibited a reduction in TNF levels by 93.8% and IL-1 by 98% in vitro.

Anticancer Potential

The benzofuran scaffold is associated with various anticancer activities. Compounds in this class have been reported to induce apoptosis in cancer cells through multiple pathways, including the inhibition of NF-κB signaling.

MechanismEffect
NF-κB InhibitionSuppression of tumor growth
Apoptosis InductionCell death in cancerous cells

Mechanistic Insights

The biological activity of (2Z)-2... can be attributed to its ability to interact with specific molecular targets:

Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and microbial growth.

Receptor Interaction : The piperidine moiety may facilitate binding to receptors or enzymes, enhancing its therapeutic potential.

Mechanism of Action

The mechanism of action of (2Z)-2-[(furan-2-yl)methylidene]-6-hydroxy-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous benzofuran derivatives, highlighting key substitutions and their implications:

Compound Substitutions Key Structural Differences Hypothesized Impact Reference
(2Z)-2-[(furan-2-yl)methylidene]-6-hydroxy-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one (Target) - Furan-2-ylmethylidene
- 6-hydroxy
- 7-(piperidin-1-ylmethyl)
Baseline structure Balanced lipophilicity and hydrogen-bonding capacity.
(2Z)-7-[(4-methylpiperidin-1-yl)methyl]-2-(thiophen-2-ylmethylidene)-6-hydroxy-1-benzofuran-3-one - Thiophen-2-ylmethylidene
- 7-(4-methylpiperidin-1-ylmethyl)
Thiophene replaces furan; 4-methylpiperidine replaces piperidine. Increased lipophilicity (thiophene’s sulfur atom) and steric hindrance (methyl group on piperidine).
(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-[(3-methylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3-one - Benzofuran-2-ylmethylidene
- 7-(3-methylpiperidin-1-ylmethyl)
Benzofuran replaces furan; 3-methylpiperidine replaces piperidine. Enhanced π-π stacking (benzofuran) and altered steric effects (methyl on piperidine).
(2Z)-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6-hydroxy-2-(3-methylbenzylidene)-1-benzofuran-3-one - 3-Methylbenzylidene
- 7-{[4-(2-hydroxyethyl)piperazinyl]methyl}
Aromatic benzylidene replaces furan; polar hydroxyethyl-piperazine replaces piperidine. Improved solubility (hydroxyethyl group) and potential for ionic interactions (piperazine).
(2Z)-2-(furan-2-ylmethylidene)-7-methyl-6-(2-oxopropoxy)-1-benzofuran-3-one - 7-methyl
- 6-(2-oxopropoxy)
Methyl at C7; bulky oxopropoxy replaces hydroxy at C6. Reduced hydrogen-bonding (loss of C6 hydroxy); increased steric bulk (oxopropoxy).
(2Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3-one - 2-Fluorobenzylidene
- 7-methyl
Fluorinated benzylidene replaces furan; methyl replaces piperidinylmethyl at C7. Enhanced metabolic stability (fluorine); reduced basicity (loss of piperidine).
(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3-one - Brominated benzodioxin substituent Brominated benzodioxin replaces furan; no C7 substitution. Increased molecular weight and potential halogen bonding (bromine).
(2Z)-2-[(3-fluorophenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one - 3-Fluorophenylmethylidene
- 6-(2-methylprop-2-enoxy)
Fluorinated phenyl replaces furan; allyloxy replaces hydroxy at C6. Enhanced electronegativity (fluorine); reduced polarity (allyloxy group).

Key Observations :

Aromatic Substituents: Replacement of the furan-2-ylmethylidene group with thiophene (e.g., ) or fluorinated phenyl rings (e.g., ) alters electronic properties. Thiophene increases lipophilicity, while fluorine enhances metabolic stability and electronegativity.

C7 Substitutions :

  • Piperidine derivatives (e.g., ) offer moderate basicity and lipophilicity. Methylation on the piperidine ring (e.g., 3-methyl vs. 4-methyl) affects steric accessibility.
  • Polar groups like hydroxyethyl-piperazine () improve solubility but may reduce membrane permeability.

C6 Modifications :

  • The 6-hydroxy group in the target compound is critical for hydrogen bonding. Its replacement with oxopropoxy () or allyloxy () groups reduces polarity and may impact solubility.

Piperazine-containing analogs () could target charged or polar binding pockets.

Biological Activity

The compound (2Z)-2-[(furan-2-yl)methylidene]-6-hydroxy-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one is a complex organic molecule belonging to the benzofuran class. Its unique structural features suggest significant potential for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H22N2O3\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_3

This structure includes a hydroxyl group, a furan moiety, and a piperidine substituent, which may contribute to its biological properties.

Antimicrobial Activity

Research has indicated that benzofuran derivatives exhibit notable antimicrobial properties. A study focusing on related compounds found that they demonstrated activity against various microbial strains, including Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) analysis suggested that modifications in the benzofuran ring can enhance antimicrobial efficacy.

Antitumor Activity

Compounds similar to the one have shown promising antitumor activities. For instance, derivatives were evaluated against several cancer cell lines, revealing potent inhibitory effects. Specifically, some compounds exhibited selective cytotoxicity towards human tumor cells, suggesting potential for development as anticancer agents .

Neuropathic Pain Relief

A specific study highlighted that benzofuran derivatives were effective in reversing neuropathic pain in animal models without affecting locomotion. This effect was attributed to their action as selective cannabinoid receptor 2 (CB2) agonists . The compound's ability to modulate pain pathways demonstrates its therapeutic potential in pain management.

Study on Antimicrobial Properties

In a recent study, a series of benzofuran derivatives were synthesized and tested for antimicrobial activity using the disk diffusion method. The results indicated that modifications to the hydroxyl and piperidinyl groups significantly influenced their effectiveness against pathogenic microorganisms .

Evaluation of Antitumor Efficacy

Another investigation focused on the antitumor properties of benzofuran derivatives. Compounds were screened against various cancer cell lines, showing significant cytotoxic effects. Notably, one derivative was selected for further development due to its superior activity compared to standard chemotherapeutics .

Data Tables

Biological ActivityRelated CompoundsObserved Effects
AntimicrobialBenzofuran derivativesInhibition of S. aureus and E. coli
Antitumor2,3-Dihydrobenzofuran analogsCytotoxicity against human cancer cells
Pain ReliefCB2 agonists based on benzofuransReversal of neuropathic pain without locomotor impairment

Q & A

Basic Research Questions

Q. What are the common synthetic routes for this benzofuran-3-one derivative, and how do they address regioselectivity?

  • Methodological Answer :

  • Benzyloxy-protected intermediates : A common approach involves benzyloxy group protection (e.g., 6-hydroxy substitution) to direct regioselective alkylation or condensation. For example, NaH in THF can activate phenolic hydroxyl groups for subsequent functionalization .
  • Multi-step condensation : Introduction of the furan-2-ylmethylidene group typically employs aldol-like condensation under basic conditions, while the piperidinylmethyl group is introduced via nucleophilic substitution or reductive amination .
  • Protection-deprotection strategies : Temporary protection of hydroxy groups (e.g., benzyl ethers) prevents undesired side reactions during piperidinylmethyl group installation .

Q. How is the (Z)-stereochemical configuration confirmed in this compound?

  • Methodological Answer :

  • NOESY NMR : Nuclear Overhauser effect spectroscopy identifies spatial proximity between the furan-2-ylmethylidene proton and adjacent protons, confirming the Z-configuration .
  • X-ray crystallography : Single-crystal analysis provides unambiguous evidence of the stereochemistry, as demonstrated in structurally related benzofuran derivatives .

Advanced Research Questions

Q. How can [3,3]-sigmatropic rearrangement strategies improve the synthesis of the benzofuran core?

  • Methodological Answer :

  • Metal-free cascade reactions : Thermally promoted [3,3]-sigmatropic rearrangement of allyl ethers followed by aromatization offers an atom-economical route to construct the dihydrobenzofuran scaffold. This method avoids transition-metal catalysts and enables regioselective methyl group manipulation .
  • Substrate design : Ether precursors with electron-donating groups (e.g., methoxy) enhance rearrangement efficiency by stabilizing transition states .

Q. What experimental strategies mitigate diastereomer formation during piperidinylmethyl group installation?

  • Methodological Answer :

  • Chiral auxiliaries : Use of enantiopure amines or catalysts in reductive amination steps ensures stereochemical control, as seen in analogous benzoxazine syntheses .
  • Optimized reaction conditions : Lowering reaction temperatures and using non-polar solvents (e.g., hexane) reduce epimerization risks during nucleophilic substitutions .

Q. How can computational modeling predict reactivity trends for functionalizing the dihydrobenzofuran scaffold?

  • Methodological Answer :

  • DFT calculations : Density functional theory models assess the electrophilicity of the exocyclic double bond and guide the design of regioselective Michael acceptors for furan-2-ylmethylidene addition .
  • Molecular docking : Predicts interactions between the piperidinylmethyl group and biological targets (e.g., enzymes), aiding in rational structural modifications for bioactivity studies .

Q. What analytical techniques resolve contradictions in spectral data for structurally similar derivatives?

  • Methodological Answer :

  • 2D NMR (HSQC, HMBC) : Correlates carbon-proton couplings to distinguish between positional isomers (e.g., 6-hydroxy vs. 7-hydroxy substitution) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formulas when substituent masses overlap (e.g., piperidinylmethyl vs. morpholinylmethyl groups) .

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